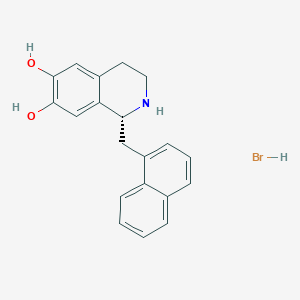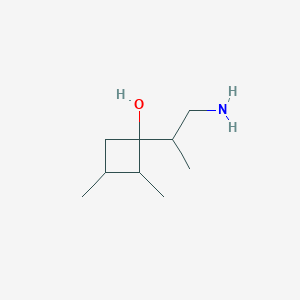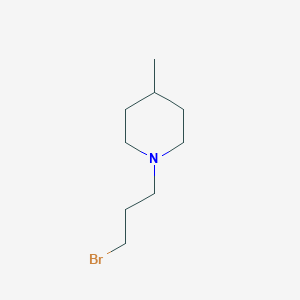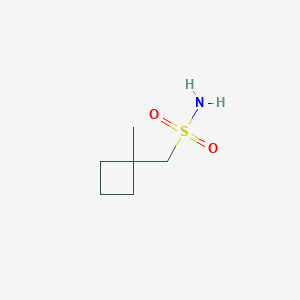![molecular formula C17H34N2O2 B13180898 tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate CAS No. 1306605-01-5](/img/structure/B13180898.png)
tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a dimethylpentyl chain. This compound is often used in organic synthesis and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step organic syntheses.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it suitable for use in various biochemical assays.
Medicine
In medicine, this compound is investigated for its potential as a drug intermediate. It can be used to synthesize pharmacologically active compounds with potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the synthesis of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and dimethylpentyl chain contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-(4,4-diethoxybutyl)carbamate: A derivative with different alkyl substituents.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: A compound with a similar piperidine structure but different functional groups.
Uniqueness
tert-Butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications, from organic synthesis to biochemical research, sets it apart from other carbamates.
Eigenschaften
CAS-Nummer |
1306605-01-5 |
|---|---|
Molekularformel |
C17H34N2O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
tert-butyl N-(4,4-dimethyl-2-piperidin-4-ylpentyl)carbamate |
InChI |
InChI=1S/C17H34N2O2/c1-16(2,3)11-14(13-7-9-18-10-8-13)12-19-15(20)21-17(4,5)6/h13-14,18H,7-12H2,1-6H3,(H,19,20) |
InChI-Schlüssel |
TYUNMNHXFHRCAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)
methanol](/img/structure/B13180833.png)



![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)


![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)

